An In-depth Technical Guide to 2-Acetyl-3-methylbenzo[b]thiophene: Synthesis and Properties
An In-depth Technical Guide to 2-Acetyl-3-methylbenzo[b]thiophene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Acetyl-3-methylbenzo[b]thiophene (IUPAC name: 1-(3-methyl-1-benzothiophen-2-yl)ethanone). This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Chemical Properties and Data
2-Acetyl-3-methylbenzo[b]thiophene is a tricyclic aromatic ketone containing a benzothiophene core. The presence of the acetyl group and the methyl-substituted thiophene ring influences its chemical reactivity and potential biological activity.
| Property | Value | Source |
| IUPAC Name | 1-(3-methyl-1-benzothiophen-2-yl)ethanone | [PubChem][1] |
| CAS Number | 18781-31-2 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₀OS | [PubChem][1] |
| Molecular Weight | 190.26 g/mol | [PubChem][1] |
| Melting Point | 69-70 °C | [LookChem][2] |
| Boiling Point | 319.5 °C at 760 mmHg | [LookChem][2] |
Synthesis of 2-Acetyl-3-methylbenzo[b]thiophene
The primary method for the synthesis of 2-Acetyl-3-methylbenzo[b]thiophene is the Friedel-Crafts acylation of 3-methylbenzo[b]thiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich thiophene ring.
Synthesis Pathway
The synthesis involves the reaction of 3-methylbenzo[b]thiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure for the Friedel-Crafts acylation of an aromatic compound and should be adapted and optimized for the specific synthesis of 2-Acetyl-3-methylbenzo[b]thiophene.
Materials:
-
3-methylbenzo[b]thiophene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the suspension in an ice bath to 0 °C. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of the acetylating agent, add a solution of 3-methylbenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours to overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Spectroscopic Data
The structure of 2-Acetyl-3-methylbenzo[b]thiophene can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | Available data indicates the presence of aromatic protons, a methyl group, and an acetyl group. Specific chemical shifts and coupling constants can be found in dedicated spectral databases.[3] |
| ¹³C NMR | The spectrum will show signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbons.[4] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation patterns can also be observed.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety, as well as bands for the aromatic C-H and C=C bonds. |
Biological Activity and Potential Applications
While specific biological studies on 2-Acetyl-3-methylbenzo[b]thiophene are not widely reported in the public domain, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of benzothiophene have been shown to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Various benzothiophene derivatives have demonstrated efficacy against pathogenic fungi and gram-negative bacteria.[5][6]
-
Anticancer Activity: Chalcone derivatives of 2-acetylthiophene have been shown to induce cytotoxicity and apoptosis in human colon adenocarcinoma cells.[2] Other benzothiophene derivatives have also been investigated as potential antimitotic agents.[7]
-
Cholinesterase Inhibition: Certain benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of neurodegenerative diseases.[8]
The presence of the acetyl group on the 2-position of the benzothiophene ring provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. For example, it can be a precursor for the synthesis of chalcones, hydrazones, and other heterocyclic systems with potential therapeutic applications.[2][9]
Logical Relationship for Drug Discovery
The potential of 2-Acetyl-3-methylbenzo[b]thiophene as a scaffold in drug discovery can be visualized as a logical workflow.
Safety Information
Based on aggregated GHS data, 2-Acetyl-3-methylbenzo[b]thiophene is classified with the following hazards:
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Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[10]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all appropriate safety precautions.
References
- 1. lookchem.com [lookchem.com]
- 2. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 388088-83-3 CAS MSDS (2-BROMO-1-(3,5-DIMETHYL-1-BENZOTHIOPHEN-2-YL)-1-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2-Acetyl-3-methylbenzo[b]thiophene | C11H10OS | CID 519603 - PubChem [pubchem.ncbi.nlm.nih.gov]
